REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].[CH3:10][CH:11]([CH3:15])[C:12](=O)[CH3:13].N1C=CC=CC=1.O>C(Cl)(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:10][CH:11]([CH3:15])[C:12](=[C:2]([C:1]([O:8][CH3:9])=[O:7])[C:3]([O:5][CH3:6])=[O:4])[CH3:13]
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6.52 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30.6 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at 0° C. for another 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was slowly warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then once more cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at this temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was then once more cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The resulting phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted two more times with in each case about 50 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated sodium bicarbonate solution and with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 20:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(C)=C(C(=O)OC)C(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |